molecular formula C10H11FN2O B2875461 N-(cyclopropylmethyl)-3-fluoroisonicotinamide CAS No. 1596007-96-3

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

Cat. No.: B2875461
CAS No.: 1596007-96-3
M. Wt: 194.209
InChI Key: UIOWZZZUTLYFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide is a small molecule compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is supplied with a documented CAS registry number of 1596007-96-3 . This compound features an isonicotinamide core, a scaffold known for its prevalence in medicinal chemistry, which is strategically substituted with a fluorine atom at the 3-position and an N-cyclopropylmethyl group . The specific physicochemical properties and research applications of this compound are not fully detailed in the available literature. Nevertheless, its structural profile suggests potential utility as a building block in organic synthesis or as a intermediate in the development of more complex molecules for pharmaceutical research. Analogs featuring fluorinated pyridine and cyclopropyl groups are frequently explored in various therapeutic areas, indicating that this compound may hold value for researchers in early-stage drug discovery projects . The compound is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOWZZZUTLYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoroisonicotinamide typically involves the reaction of 3-fluoroisonicotinic acid with cyclopropylmethylamine. The process can be carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals and pharmacologically active molecules (Table 1). Key analogs include:

Compound Name Key Features Biological Use/Activity Reference
Flutolanil N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide Fungicide (controls rice sheath blight)
Cyprofuram N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide Fungicide (cereal diseases)
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide with phenyl substitution Polyimide monomer precursor
Key Observations:
  • Fluorine vs. Chlorine Substituents: The 3-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to chlorinated analogs like 3-chloro-N-phenyl-phthalimide.
  • Cyclopropane Positioning : In cyprofuram, the cyclopropane is part of the carboxamide backbone, whereas in N-(cyclopropylmethyl)-3-fluoroisonicotinamide, it is appended to the amide nitrogen. This distinction may alter binding kinetics due to differences in spatial orientation and electronic effects .
  • Amide Linker Variations : Flutolanil’s benzamide scaffold with a trifluoromethyl group highlights the role of electron-withdrawing groups in agrochemical activity, suggesting that the target compound’s fluoro-substituted pyridine could similarly enhance pesticidal or pharmacological efficacy .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The cyclopropane and fluorine substituents likely increase logP compared to non-fluorinated amides, improving membrane permeability.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to cyprofuram’s chlorophenyl group, which is prone to dehalogenation .
  • Solubility : The pyridine ring’s polarity may counterbalance the lipophilicity of the cyclopropane, yielding moderate aqueous solubility, akin to flutolanil’s trifluoromethylbenzamide .

Biological Activity

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropylmethyl group and a fluorine atom attached to the isonicotinamide structure. The presence of these functional groups contributes to its biological activity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of isonicotinamide compounds exhibit significant anticancer properties. For instance, certain analogs demonstrated effective inhibition of cell proliferation in human cancer cell lines, including U937 (a human myeloid leukemia cell line) and others .
  • Insecticidal Activity : Research indicates that this compound derivatives exhibit notable insecticidal effects. One study reported a mortality rate of 97.67% against Plutella xylostella at a concentration of 1 mg/L, showcasing its potential as an agricultural pesticide .

Anticancer Studies

A series of studies have focused on the anticancer potential of this compound and its analogs:

  • Study 1 : A compound derived from this compound was tested against various cancer cell lines, showing significant inhibition of proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays .
  • Study 2 : In vivo studies using mouse models demonstrated that treatment with this compound led to reduced tumor growth rates compared to control groups. The study highlighted the compound's ability to modulate signaling pathways associated with cancer progression .

Insecticidal Activity Studies

  • Study 1 : The insecticidal properties were evaluated against Spodoptera frugiperda and Plutella xylostella. The compound exhibited moderate activity against Spodoptera frugiperda, further supporting its potential use in pest control applications .

Data Tables

The following tables summarize key findings from various studies on the biological activities of this compound.

Activity Type Target Organism/Cell Line Concentration Tested Effect Observed Reference
AnticancerU937 (human leukemia)VariesSignificant inhibition of proliferation
AnticancerMouse modelsN/AReduced tumor growth
InsecticidalPlutella xylostella1 mg/L97.67% mortality
InsecticidalSpodoptera frugiperda0.1 mg/LModerate activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.